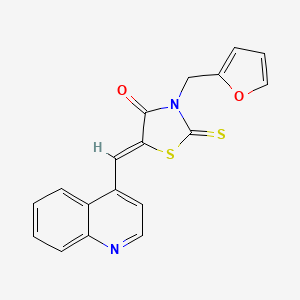
3-(2-Furylmethyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Furylmethyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a quinoline moiety, and a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furylmethyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-furylmethylamine with 4-quinolinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the final thiazolidinone product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis systems, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(2-Furylmethyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoline moiety can be reduced to tetrahydroquinoline derivatives.
Substitution: The thiazolidinone core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
3-(2-Furylmethyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(2-Furylmethyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may act by inhibiting specific enzymes involved in cell proliferation and survival pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Furylmethyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 3-(2-Furylmethyl)-5-(4-phenylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
3-(2-Furylmethyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the quinoline moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C18H12N2O2S2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-(quinolin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H12N2O2S2/c21-17-16(24-18(23)20(17)11-13-4-3-9-22-13)10-12-7-8-19-15-6-2-1-5-14(12)15/h1-10H,11H2/b16-10- |
InChI Key |
SNMCCTYWDLBPOI-YBEGLDIGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate](/img/structure/B12203366.png)
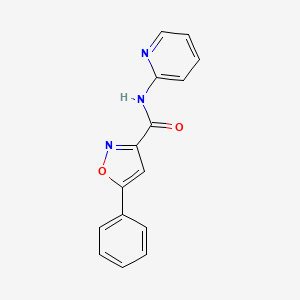
![4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide](/img/structure/B12203368.png)
![5-Amino-3-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B12203377.png)
![2-{(5Z)-2,4-dioxo-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidin-3-yl}-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B12203384.png)
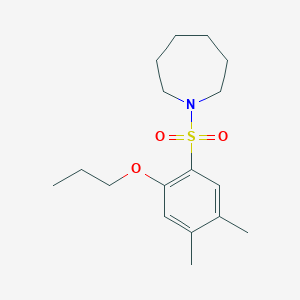
![(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(3-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12203406.png)
![6-bromo-2-{(E)-2-[5-(2-chlorophenyl)furan-2-yl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B12203411.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12203434.png)
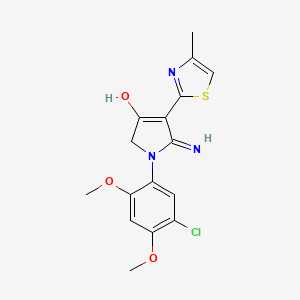
![(7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B12203441.png)
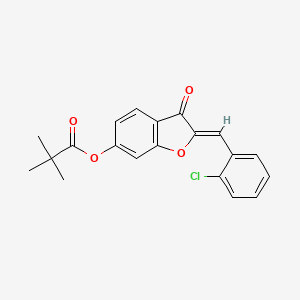
![(2-Furylmethyl)[(4-pentyloxynaphthyl)sulfonyl]amine](/img/structure/B12203448.png)

